1-(4-Amino-2,6-dimethylphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

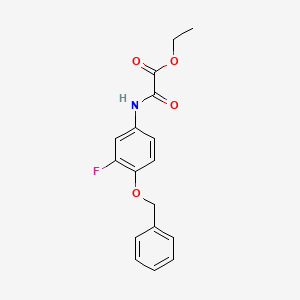

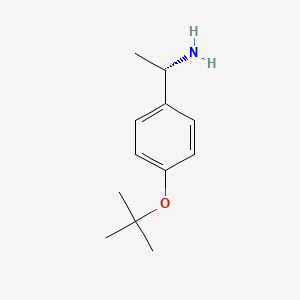

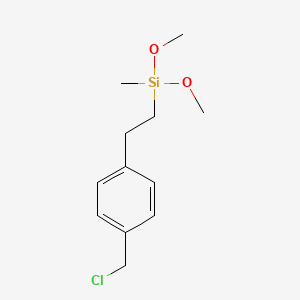

1-(4-Amino-2,6-dimethylphenyl)ethanone, also known as Ethanone, is a chemical compound with the molecular formula C10H13NO . Its molecular weight is 163.22 . The CAS number for this compound is 83759-88-0 .

Molecular Structure Analysis

The molecular structure of 1-(4-Amino-2,6-dimethylphenyl)ethanone consists of a ketone group (C=O) attached to an ethane (C2H5) backbone. This is further connected to a phenyl ring that has two methyl groups (CH3) and one amino group (NH2) attached .Physical And Chemical Properties Analysis

The melting point of 1-(4-Amino-2,6-dimethylphenyl)ethanone is 114-115.5 °C . The predicted boiling point is 316.9±37.0 °C . The predicted density is 1.047±0.06 g/cm3 . The predicted pKa value is 2.41±0.10 .Wissenschaftliche Forschungsanwendungen

Crystallographic and Vibrational Studies : The molecular structure and properties of related compounds, such as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT). This research contributes to understanding the physical and chemical properties of these compounds (Chidan Kumar et al., 2015).

Synthesis of Heterocyclic Compounds : Studies have demonstrated the use of related ethanone compounds in the synthesis of heterocyclic compounds, such as isoflavones, isoxazole, and pyrazoles. These compounds have potential applications in medicinal chemistry and drug development (Moskvina et al., 2015).

Biocatalysis and Green Chemistry : The reduction of similar compounds (e.g., 1-(3,4-dimethylphenyl)ethanone) using plant-mediated biocatalysis in environmentally friendly solvents has been explored. This approach is aligned with green chemistry principles and contributes to the sustainable production of chiral molecules (Panić et al., 2017).

Synthesis of Fungicidal and Antimicrobial Compounds : Research has focused on synthesizing thiazole derivatives from related ethanone compounds, demonstrating potential fungicidal activity. Additionally, compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone have been synthesized for their antimicrobial properties (Bashandy et al., 2008; Wanjari, 2020).

Photochemical Studies : A photochemical study of related compounds like 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin) has been conducted to understand their reactivity and transformation under various conditions. This research contributes to the field of photochemistry and its applications in material science and environmental studies (Castellan et al., 1990).

Eigenschaften

IUPAC Name |

1-(4-amino-2,6-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVYFAYTYSTBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665898 |

Source

|

| Record name | 1-(4-Amino-2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2,6-dimethylphenyl)ethanone | |

CAS RN |

83759-88-0 |

Source

|

| Record name | 1-(4-Amino-2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)

![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)